bromomethyl butanoate
Overview
Description
Bromomethyl butanoate is an organic compound with the molecular formula C5H9BrO2. It is an ester derived from butanoic acid and bromomethanol. This compound is known for its reactivity due to the presence of both ester and bromomethyl functional groups, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromomethyl butanoate can be synthesized through the esterification of butanoic acid with bromomethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bromomethyl butanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include amines, thiols, and ethers.
Hydrolysis: The major products are butanoic acid and bromomethanol.
Reduction: The primary product is butanol.
Scientific Research Applications
Bromomethyl butanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Material Science: This compound is employed in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of bromomethyl butanoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed or reduced under appropriate conditions. These reactions are facilitated by the presence of suitable catalysts and reagents, which enhance the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacks the bromomethyl group.
Ethyl butanoate: Another ester with a similar structure but with an ethyl group instead of a bromomethyl group.
Butyl butanoate: An ester with a butyl group instead of a bromomethyl group.
Uniqueness
Bromomethyl butanoate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to other esters.
Properties
IUPAC Name |
bromomethyl butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKJOHUPSXBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186145-41-5 | |
Record name | bromomethyl butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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